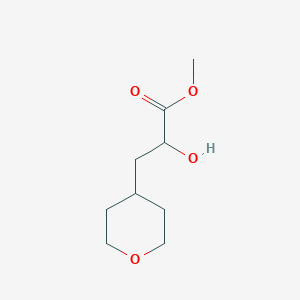
(R)-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is a chiral ester compound with a hydroxyl group and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-hydroxypropanoic acid and tetrahydro-2H-pyran-4-ol.
Esterification: The hydroxyl group of ®-2-hydroxypropanoic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to form ®-methyl 2-hydroxypropanoate.
Cyclization: The ester is then subjected to cyclization with tetrahydro-2H-pyran-4-ol under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ®-methyl 2-oxo-3-(tetrahydro-2H-pyran-4-yl)propanoate.
Reduction: Formation of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of ®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The tetrahydropyran ring provides structural stability and influences the compound’s overall conformation, affecting its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-methyl 2-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a tetrahydropyran ring.
®-methyl 2-hydroxy-3-(tetrahydro-2H-furan-4-yl)propanoate: Similar structure but with a tetrahydrofuran ring instead of a tetrahydropyran ring.
Uniqueness
®-methyl 2-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propanoate is unique due to the presence of the tetrahydropyran ring, which imparts specific steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules and a potential candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
methyl 2-hydroxy-3-(oxan-4-yl)propanoate |
InChI |
InChI=1S/C9H16O4/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8,10H,2-6H2,1H3 |
Clave InChI |
YOTPEISICWRBNC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1CCOCC1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




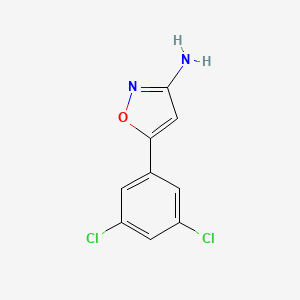
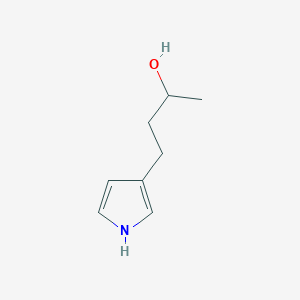
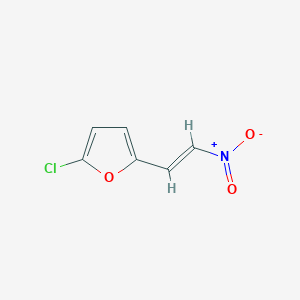




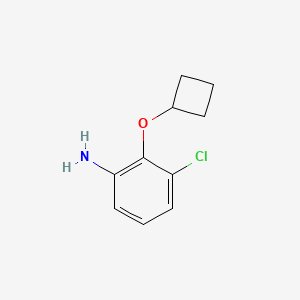

![2-{1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylphenyl]-N-methylformamido}butanoic acid](/img/structure/B13613111.png)


